5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine
Overview
Description
5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the nitrobenzyl group in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine typically involves the reaction of 4-nitrobenzyl bromide with 4H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of microfluidic technologies and plasma-chemical reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions using catalysts such as palladium on carbon.
Reduction: The nitro group can be reduced to an amine using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. The reactions are typically carried out under mild to moderate conditions, such as room temperature to 100°C, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions include 5-(4-aminobenzyl)-4H-1,2,4-triazol-3-amine (from reduction) and various substituted triazoles (from substitution reactions) .
Scientific Research Applications
5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine involves the reduction of the nitro group to an amino group under hypoxic conditions. This reduction triggers a cascade of reactions that lead to the release of active compounds, which can interact with molecular targets such as DNA and proteins. The compound’s ability to undergo selective reduction in hypoxic environments makes it a promising candidate for targeted cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrobenzyl bromide
- 4-Nitrobenzyl alcohol
- 4-Nitrobenzyl chloride
Uniqueness
5-(4-Nitrobenzyl)-4H-1,2,4-triazol-3-amine is unique due to its triazole ring structure, which imparts distinct chemical properties and reactivity compared to other nitrobenzyl compounds. The presence of the triazole ring enhances its stability and makes it a versatile intermediate for various chemical transformations .
Properties
IUPAC Name |
5-[(4-nitrophenyl)methyl]-1H-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c10-9-11-8(12-13-9)5-6-1-3-7(4-2-6)14(15)16/h1-4H,5H2,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYFIDVHDVHRHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NN2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394710 | |
Record name | 5-(4-NITROBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90349-93-2 | |
Record name | 5-(4-NITROBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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